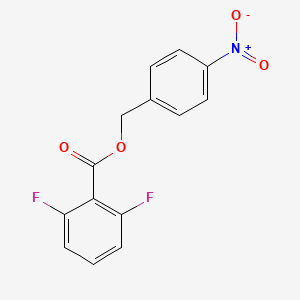

4-nitrobenzyl 2,6-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

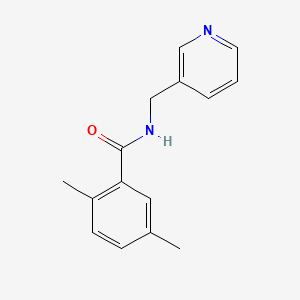

4-nitrobenzyl 2,6-difluorobenzoate, also known as NBD-F, is a fluorescent probe widely used in scientific research. It belongs to the family of fluorophores, which are molecules that emit light after absorbing light of a specific wavelength. NBD-F is a versatile probe that can be used in various fields, including biochemistry, biophysics, and cell biology.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl 2,6-difluorobenzoate is based on its fluorescent properties. When this compound absorbs light of a specific wavelength, it enters an excited state and emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of this compound in the sample. Therefore, by measuring the fluorescence intensity, researchers can determine the concentration of the labeled molecule and monitor its behavior in real-time.

Biochemical and Physiological Effects:

This compound is a non-toxic probe that does not interfere with the biological processes under investigation. However, the attachment of this compound to a molecule may affect its biochemical and physiological properties. For example, the attachment of this compound to a protein may alter its enzymatic activity or stability. Therefore, it is important to carefully design the labeling strategy to minimize any potential effects on the labeled molecule.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-nitrobenzyl 2,6-difluorobenzoate as a fluorescent probe are its high sensitivity, specificity, and versatility. This compound can be attached to a wide range of molecules, including proteins, lipids, and nucleic acids. Moreover, this compound can be used in various experimental setups, including in vitro assays, live-cell imaging, and protein crystallography.

However, there are also some limitations to the use of this compound in lab experiments. One limitation is that this compound may interfere with the function of the labeled molecule, as mentioned earlier. Another limitation is that this compound may photobleach, which means that it loses its fluorescence over time when exposed to light. Therefore, it is important to use appropriate experimental conditions and controls to minimize these limitations.

Future Directions

For the use of 4-nitrobenzyl 2,6-difluorobenzoate include developing new labeling strategies and combining it with other imaging techniques to obtain more detailed information about labeled molecules.

Synthesis Methods

The synthesis of 4-nitrobenzyl 2,6-difluorobenzoate is a multi-step process that involves several chemical reactions. The starting material is 2,6-difluorobenzoic acid, which is first converted into its acid chloride derivative. Then, 4-nitrobenzyl alcohol is added to the reaction mixture, which reacts with the acid chloride to form the ester bond. The final product is obtained by purifying the crude product using column chromatography.

Scientific Research Applications

4-nitrobenzyl 2,6-difluorobenzoate has a wide range of applications in scientific research. One of its main uses is as a fluorescent probe to study the structure and function of proteins and lipids. This compound can be attached to specific amino acid residues or lipid molecules, which allows researchers to monitor their behavior in real-time. For example, this compound can be used to study the conformational changes of proteins during enzymatic reactions or to monitor the dynamics of lipid membranes.

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2NO4/c15-11-2-1-3-12(16)13(11)14(18)21-8-9-4-6-10(7-5-9)17(19)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOABLZATCVYTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)

![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)

![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5795518.png)

![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)